molecular formula C5H9F2NO B572812 3,3-Difluoropiperidin-4-OL CAS No. 1239596-54-3

3,3-Difluoropiperidin-4-OL

Cat. No. B572812
M. Wt: 137.13
InChI Key: JUQGDOXIAAIQGK-UHFFFAOYSA-N
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Description

3,3-Difluoropiperidin-4-OL is a chemical compound with the formula C5H9F2NO . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .


Synthesis Analysis

The synthesis of 3,3-Difluoropiperidin-4-OL and its derivatives is a topic of ongoing research. One approach involves the enantioselective multistage synthesis of (3S, 4R)-3-hydroxypiperidine-4-carboxylic acid, which includes a key one-pot azide reductive cyclization of aldehyde .


Molecular Structure Analysis

The molecular structure of 3,3-Difluoropiperidin-4-OL can be analyzed using various tools such as a structural formula editor and a 3D model viewer . The molecular formula is C5H9F2NO .


Physical And Chemical Properties Analysis

3,3-Difluoropiperidin-4-OL has a molecular weight of 137.129 . It is typically stored at room temperature . The physical form of this compound is a powder .

Safety And Hazards

The safety information for 3,3-Difluoropiperidin-4-OL indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for research on 3,3-Difluoropiperidin-4-OL could involve further exploration of its synthesis methods, chemical reactions, and potential applications. As a derivative of piperidine, it may have potential uses in the pharmaceutical industry .

properties

IUPAC Name

3,3-difluoropiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO/c6-5(7)3-8-2-1-4(5)9/h4,8-9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQGDOXIAAIQGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201311016
Record name 3,3-Difluoro-4-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201311016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Difluoropiperidin-4-OL

CAS RN

1239596-54-3
Record name 3,3-Difluoro-4-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1239596-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-Difluoro-4-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201311016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar, a suspension of 1-benzyl-3,3-difluoropiperidin-4-ol (1.73 g, 7.62 mmol) and Pd(OH)2 (20% Pd, 107 mg) in dry EtOH (50 mL) was stirred at rt under a H2 atmospheric pressure until completion of the reaction. The mixture was then filtered, washed with EA/EtOH, and the filtrate concentrated under reduced pressure to give the title compound as a beige solid.
Quantity
1.73 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
107 mg
Type
catalyst
Reaction Step One

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